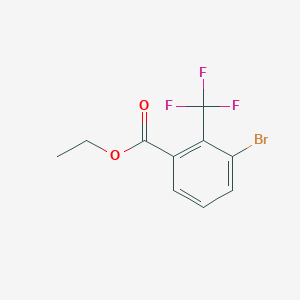
Ethyl 3-bromo-2-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-2-(trifluoromethyl)benzoate typically involves the bromination of ethyl 2-(trifluoromethyl)benzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of ethyl 3-azido-2-(trifluoromethyl)benzoate or ethyl 3-thio-2-(trifluoromethyl)benzoate.
Reduction: Formation of 3-bromo-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong non-covalent interactions, such as hydrogen bonds and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 3-bromo-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure but different position of the trifluoromethyl group, leading to different reactivity and biological activity.
Ethyl 3-chloro-2-(trifluoromethyl)benzoate: Substitution of bromine with chlorine results in different chemical properties and reactivity.
Ethyl 3-bromo-2-(difluoromethyl)benzoate: Replacement of trifluoromethyl with difluoromethyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H8BrF3O2 |
|---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
ethyl 3-bromo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-4-3-5-7(11)8(6)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
SMDOXVOIEGNCLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















